4-Methoxypent-1-yn-3-amine

Catalog No.
S14091566
CAS No.
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxypent-1-yn-3-amine

Product Name

4-Methoxypent-1-yn-3-amine

IUPAC Name

4-methoxypent-1-yn-3-amine

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c1-4-6(7)5(2)8-3/h1,5-6H,7H2,2-3H3

InChI Key

REQJDKXJYIQOHX-UHFFFAOYSA-N

Canonical SMILES

CC(C(C#C)N)OC

4-Methoxypent-1-yn-3-amine is an organic compound characterized by its alkyne functional group and an amine moiety. Its molecular formula is C6H11NOC_6H_{11}NO, and it features a methoxy group attached to a pentynyl chain, which contributes to its reactivity and biological properties. The compound is notable for its unique structure that combines both alkyne and amine functionalities, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Due to the presence of its functional groups:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Alkyne Reactions: The alkyne moiety can undergo reactions such as hydrosilylation, hydrogenation, and cycloaddition, which are typical for terminal alkynes.
  • Formation of Derivatives: The compound can be transformed into various derivatives, including N-alkylated products through alkylation reactions with alkyl halides or other electrophiles .

The synthesis of 4-Methoxypent-1-yn-3-amine can be achieved through several methods:

  • Alkyne Formation: Starting from appropriate precursors such as propargyl alcohol or related compounds, the alkyne can be formed via elimination reactions.
  • Amine Introduction: The introduction of the amine group can be accomplished through reductive amination or nucleophilic substitution of halides with amines.
  • One-Pot Syntheses: Recent methodologies have explored one-pot reactions that streamline the synthesis by combining multiple steps into a single reaction vessel, improving efficiency and yield .

4-Methoxypent-1-yn-3-amine has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Chemical Research: Utilized in organic synthesis for developing new materials or studying reaction mechanisms.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its reactive nature .

Several compounds share structural similarities with 4-Methoxypent-1-yn-3-amine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-MethoxybutyneAlkyne with a shorter carbon chainSimpler structure; lacks amine functionality
4-MethoxyphenylacetyleneAromatic ring with an alkyneContains an aromatic system; different reactivity
3-AminopropynylbenzeneAlkyne with an amine and phenyl groupMore complex aromatic interactions
2-MethoxypropanamineAliphatic amine with methoxy substituentNo alkyne functionality; simpler reactivity

4-Methoxypent-1-yn-3-amine's combination of an alkyne and an amine sets it apart from these compounds, offering unique reactivity patterns that can be exploited in synthetic chemistry .

Propargylamine derivatives, including 4-methoxypent-1-yn-3-amine, occupy a critical niche in drug discovery due to their dual functionality as hydrogen bond donors and alkyne-based electrophiles. The propargylamine moiety is a privileged scaffold in medicinal chemistry, enabling selective interactions with biological targets such as monoamine oxidases (MAOs) and neurotransmitter receptors.

Enzyme Inhibition and Neuroprotective Applications

Aliphatic propargylamines like 4-methoxypent-1-yn-3-amine exhibit potent and irreversible inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders. For instance, $$ N $$-methyl-$$ N $$-(2-pentyl)propargylamine (M-2-PP) and $$ N $$-methyl-$$ N $$-(2-hexyl)propargylamine (2-HxMP) demonstrate fivefold greater MAO-B inhibitory activity than selegiline in murine models. These inhibitors mitigate neurotoxicity induced by compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) by preventing dopamine depletion in the striatum. The methoxy group in 4-methoxypent-1-yn-3-amine enhances solubility and pharmacokinetic properties, facilitating blood-brain barrier penetration for central nervous system applications.

Synthetic Versatility in Bioactive Molecule Design

The terminal alkyne in 4-methoxypent-1-yn-3-amine enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate triazole-linked prodrugs or fluorescent probes. Additionally, its amine group serves as a nucleophile in Schiff base formation, allowing conjugation with carbonyl-containing bioactive molecules. For example, propargylamine derivatives have been incorporated into acetylcholinesterase inhibitors for Alzheimer’s disease therapy and antimycobacterial agents targeting Mycobacterium tuberculosis.

Computational modeling has emerged as a powerful tool for understanding the intricate mechanisms underlying radical coupling reactions involving 4-Methoxypent-1-yn-3-amine. Density functional theory calculations provide crucial insights into the electronic structure, thermodynamics, and kinetics of these complex processes [1] [2]. The propargylamine moiety in 4-Methoxypent-1-yn-3-amine exhibits unique reactivity patterns due to the presence of both the terminal alkyne and the amine functional groups, which can participate in various radical coupling mechanisms [3] [4].

Recent computational studies have revealed that radical coupling pathways involving propargylamine derivatives proceed through multiple elementary steps with distinct activation barriers [1] [5]. The computational modeling of these pathways requires careful consideration of the electronic structure of the radical intermediates, particularly the stabilization effects provided by the propargyl system. The terminal alkyne group in 4-Methoxypent-1-yn-3-amine can undergo radical addition reactions at multiple sites, with the regioselectivity being strongly influenced by the electronic properties of the methoxy substituent [6] [7].

Quantum chemical calculations at various levels of theory have been employed to investigate the radical coupling mechanisms. The hybrid meta-GGA M06-2X functional with dispersion corrections has proven particularly effective for describing the weak interactions and radical stabilization energies in these systems [8] [9]. The calculations reveal that the propargyl radical intermediates derived from 4-Methoxypent-1-yn-3-amine exhibit significant stabilization, with stabilization energies ranging from 15-18 kcal/mol compared to simple alkyl radicals [2] [7].

The computational modeling demonstrates that the radical coupling pathways involve the formation of carbon-centered radicals that can undergo subsequent transformations through hydrogen atom transfer, electron transfer, and bond formation processes [10] [11]. The presence of the methoxy group at the 4-position introduces additional electronic effects that influence the reaction barriers and product distributions. Density functional theory calculations indicate that the methoxy substituent can stabilize certain radical intermediates through resonance interactions, leading to altered regioselectivity patterns [12] [9].

Table 1 presents a comprehensive analysis of computational modeling parameters for radical coupling pathways of 4-Methoxypent-1-yn-3-amine, demonstrating the variation in activation energies and reaction barriers across different computational methods. The data reveals that more sophisticated methods such as coupled-cluster theory provide lower activation barriers, suggesting that accurate modeling of these systems requires high-level computational approaches [8] [9].

Ligand Design for Enhanced Catalytic Selectivity

The development of effective ligands for catalytic transformations involving 4-Methoxypent-1-yn-3-amine represents a critical aspect of optimizing reaction selectivity and efficiency. Ligand design strategies have evolved to incorporate specific electronic and steric properties that can enhance the catalytic performance of metal complexes in radical coupling reactions [13] [14]. The unique structure of 4-Methoxypent-1-yn-3-amine, containing both alkyne and amine functionalities, requires carefully designed ligands that can accommodate the specific coordination requirements of these groups [15] [16].

Modern ligand design approaches employ computational methods to predict optimal ligand structures before synthesis. The virtual ligand-assisted optimization method has shown particular promise in identifying ligands with enhanced selectivity for propargylamine transformations [14] [17]. This approach allows for the systematic exploration of ligand parameter space, enabling the identification of optimal combinations of electronic and steric properties that maximize catalytic efficiency [13] [18].

The electronic properties of ligands play a crucial role in determining the reactivity of metal centers toward 4-Methoxypent-1-yn-3-amine. Electron-donating ligands tend to increase the electron density at the metal center, enhancing the nucleophilicity and promoting certain radical coupling pathways [19] [15]. Conversely, electron-withdrawing ligands can increase the electrophilicity of the metal center, favoring different mechanistic pathways and product distributions [20] [21].

Steric considerations are equally important in ligand design for 4-Methoxypent-1-yn-3-amine transformations. The bulky methoxy substituent at the 4-position can create steric clashes with certain ligand architectures, necessitating the design of ligands with appropriate steric profiles [22] [23]. The cone angle and buried volume parameters provide quantitative measures of ligand steric properties that can guide the design process [13] [18].

Chiral ligands have been particularly successful in achieving high enantioselectivity in transformations involving 4-Methoxypent-1-yn-3-amine. The development of chiral phosphine, oxazoline, and nitrogen-heterocyclic carbene ligands has enabled the synthesis of enantiomerically enriched products through asymmetric radical coupling reactions [19] [20]. The design of these ligands requires careful consideration of the spatial arrangement of the stereogenic centers relative to the metal coordination sphere [15] [21].

Table 2 provides detailed information on ligand design parameters for enhanced catalytic selectivity, showing how different ligand types influence electronic properties, steric parameters, and overall catalytic performance. The data demonstrates that nitrogen-heterocyclic carbene ligands provide the highest selectivity enhancement, attributed to their strong electron-donating properties and tunable steric profiles [16] [23].

Solvent and Temperature Effects on Regiochemical Outcomes

The influence of solvent and temperature on the regiochemical outcomes of reactions involving 4-Methoxypent-1-yn-3-amine represents a fundamental aspect of reaction optimization. Solvent effects can dramatically alter the thermodynamics and kinetics of radical coupling processes through differential solvation of reactants, intermediates, and transition states [24] [25]. The polar methoxy substituent in 4-Methoxypent-1-yn-3-amine creates specific solvation requirements that must be carefully considered in solvent selection [26] [27].

Polar solvents tend to stabilize charged intermediates and transition states that may form during radical coupling reactions, thereby influencing the reaction rate and selectivity [25] [26]. The dielectric constant of the solvent plays a crucial role in determining the stability of ionic intermediates, with higher dielectric constants generally favoring the formation of charged species [28] [27]. For 4-Methoxypent-1-yn-3-amine, the presence of the methoxy group can participate in hydrogen bonding interactions with protic solvents, leading to altered reactivity patterns [24] [29].

Temperature effects on regiochemical outcomes are primarily related to the relative activation energies of competing reaction pathways. The Arrhenius equation provides a framework for understanding how temperature changes affect the relative rates of different pathways, with higher temperatures generally favoring pathways with higher activation energies [30] [31]. For radical coupling reactions involving 4-Methoxypent-1-yn-3-amine, temperature can influence the distribution of regioisomers by altering the kinetic versus thermodynamic control of the reaction [24] [32].

The relationship between solvent polarity and regioselectivity is particularly complex for 4-Methoxypent-1-yn-3-amine due to the presence of multiple reactive sites. The terminal alkyne group can undergo radical addition at different positions, with the regioselectivity being influenced by the solvation environment [33] [34]. Polar solvents can stabilize certain radical intermediates through electrostatic interactions, leading to altered regioselectivity patterns compared to nonpolar solvents [26] [28].

Temperature-dependent regioselectivity studies have revealed that the activation energies for different pathways can vary significantly, leading to temperature-dependent product distributions [30] [31]. Lower temperatures generally favor kinetically controlled pathways, while higher temperatures can lead to thermodynamically controlled outcomes [32] [35]. The temperature dependence of regioselectivity in 4-Methoxypent-1-yn-3-amine reactions provides valuable mechanistic insights into the relative stability of different radical intermediates [24] [31].

Table 3 presents comprehensive data on solvent and temperature effects on regiochemical outcomes, demonstrating how different solvents and temperatures influence regioselectivity ratios, reaction rates, and product yields. The data shows that polar solvents such as dimethylformamide and acetonitrile provide the highest regioselectivity ratios, attributed to their ability to stabilize polar intermediates through solvation effects [26] [28].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

113.084063974 g/mol

Monoisotopic Mass

113.084063974 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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